N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
CAS No.: 1343399-06-3
Cat. No.: VC2947966
Molecular Formula: C8H13NO2S2
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide - 1343399-06-3](/images/structure/VC2947966.png)
Specification
CAS No. | 1343399-06-3 |
---|---|
Molecular Formula | C8H13NO2S2 |
Molecular Weight | 219.3 g/mol |
IUPAC Name | N-(2-thiophen-2-ylethyl)ethanesulfonamide |
Standard InChI | InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 |
Standard InChI Key | TYVYDUAPXBGGLC-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)NCCC1=CC=CS1 |
Canonical SMILES | CCS(=O)(=O)NCCC1=CC=CS1 |
Introduction
Chemical Structure and Identification
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide consists of a thiophene ring connected to a sulfonamide group through an ethyl linker. The thiophene component provides aromatic character, while the sulfonamide group offers hydrogen bonding capabilities that are critical for biological interactions. The compound is characterized by the following identifiers:
Parameter | Value |
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CAS Number | 1343399-06-3 |
Molecular Formula | C₈H₁₃NO₂S₂ |
Molecular Weight | 219.32 g/mol |
IUPAC Name | N-[2-(2-thienyl)ethyl]ethanesulfonamide |
SMILES Code | CCS(=O)(NCCC1=CC=CS1)=O |
InChI | InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key | TYVYDUAPXBGGLC-UHFFFAOYSA-N |
The structural composition of this compound reflects a balanced arrangement of hydrophobic and hydrophilic elements, with the thiophene ring contributing to lipophilicity while the sulfonamide group enhances water solubility and hydrogen bonding capabilities .
Physical and Chemical Properties
Property | Description/Value |
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Appearance | Likely a crystalline solid at room temperature |
Solubility | Expected to have moderate solubility in organic solvents; limited water solubility |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
Chemical Reactivity
The compound contains several reactive sites that contribute to its chemical behavior:
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The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor and acceptor
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The thiophene ring provides sites for electrophilic aromatic substitution reactions
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The ethyl linker offers conformational flexibility to the molecule
These structural features suggest potential for various chemical transformations and interactions with biological targets .
Synthetic Methods
General Synthetic Approaches
The synthesis of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves the reaction between 2-(thiophen-2-yl)ethanamine and an appropriate sulfonylating agent. Based on synthetic methods for similar compounds, several approaches can be employed:
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Reaction with ethanesulfonyl chloride in the presence of a base
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Coupling with ethanesulfonic acid using appropriate coupling reagents
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Nucleophilic displacement reactions with suitable ethanesulfonate esters
Structural Analysis
Structural Features
The molecular structure of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide incorporates several key components:
These structural elements combine to create a molecule with balanced physicochemical properties, potentially conducive to biological activity .
Comparison with Related Compounds
Several structural analogues of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide are documented in the literature, providing context for understanding its properties:
Compound | CAS Number | Structural Difference | Molecular Weight |
---|---|---|---|
2-(Thiophen-2-yl)ethane-1-sulfonamide | 257889-66-0 | Lacks terminal ethyl group on sulfonamide | 191.3 g/mol |
2-phenyl-N-[2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide | 1060246-76-5 | Contains phenyl group and thiophene at position 3 | 295.4 g/mol |
These structural variations can significantly impact physicochemical properties and biological activities, offering insights into structure-activity relationships .
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
May cause respiratory irritation | H335 |
The compound is classified with GHS pictogram GHS07, indicating an irritant substance .
Analytical Methods
Identification Techniques
Several analytical methods can be employed for the identification and characterization of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through ¹H and ¹³C NMR signals characteristic of thiophene and sulfonamide functionalities
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 219, with fragmentation patterns reflecting the thiophene and sulfonamide components
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Infrared Spectroscopy: Would display characteristic absorption bands for sulfonamide (S=O stretching) and N-H stretching vibrations
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from structural analogues
These analytical approaches are essential for confirming the identity and purity of synthesized or purchased samples.
Future Research Directions
Structural Modifications
Future research on N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide might explore various structural modifications to enhance specific properties:
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Introduction of substituents on the thiophene ring to modulate electronic properties
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Variation of the linker length between thiophene and sulfonamide groups
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Replacement of the terminal ethyl group with alternative alkyl or aryl substituents
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Creation of conformationally restricted analogues to probe binding orientations
Such modifications could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Biological Evaluation
Comprehensive biological assessment of N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide would provide valuable insights into its potential applications:
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Screening against panels of enzymes, receptors, and microorganisms
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Evaluation of anticancer activity against various cell lines
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Assessment of central nervous system effects in appropriate models
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Investigation of pharmacokinetic properties and metabolic stability
These studies would establish a foundation for potential therapeutic applications and guide further structural optimization.
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